

Fevipirant in Asthma Treatment: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fevipirant*

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A comprehensive review of **Fevipirant**, a selective prostaglandin D2 receptor 2 antagonist, reveals modest but statistically significant improvements in lung function and asthma control in certain patient populations. However, the clinical importance of these effects remains a subject of discussion, as the benefits observed in large-scale clinical trials did not consistently meet the threshold for minimal clinically important differences.

Fevipirant is an oral, non-steroidal medication that targets the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.^{[1][2]} This receptor is activated by prostaglandin D2 (PGD2), a key mediator in the inflammatory cascade associated with allergic asthma.^{[1][3]} By blocking the PGD2/CRTH2 pathway, **Fevipirant** aims to reduce the eosinophilic airway inflammation that is a hallmark of type 2 (T2)-high asthma.^[4]

Comparative Efficacy of Fevipirant

Systematic reviews and meta-analyses of randomized controlled trials have provided a quantitative assessment of **Fevipirant**'s efficacy compared to placebo in patients with persistent asthma. The primary endpoints evaluated in these trials include lung function, as measured by the forced expiratory volume in one second (FEV1), asthma control, assessed using the Asthma Control Questionnaire (ACQ), and the rate of asthma exacerbations.

Two major meta-analyses, one encompassing seven trials and another including ten randomized controlled trials with a total of 7902 patients, form the basis of this comparative guide. The key findings from these analyses are summarized below.

Lung Function (FEV1)

Across multiple studies, **Fevipirant** demonstrated a statistically significant, albeit small, improvement in lung function.

Outcome Measure	Fevipirant Effect vs. Placebo	Confidence Interval (95%)	p-value	Citation
Post-Bronchodilator FEV1	Standardized Mean Difference: 0.249	0.157 to 0.341	<0.001	
Pre-Bronchodilator FEV1	Standardized Mean Difference: 0.115	0.043 to 0.188	0.002	
FEV1	Mean Difference: 0.05 L	0.02 to 0.07	<0.0001	

Asthma Control and Quality of Life

Improvements in patient-reported outcomes, such as asthma control and quality of life, were also observed with **Fevipirant** treatment.

Outcome Measure	Fevipirant Effect vs. Placebo	Confidence Interval (95%)	p-value	Citation
Asthma Control Questionnaire (ACQ) Score	Standardized Mean Difference: -0.124	-0.187 to -0.062	<0.001	
Asthma Control Questionnaire (ACQ) Score	Mean Difference: -0.10	-0.16 to -0.04	0.001	
Asthma Quality of Life Questionnaire (AQLQ) Score	Mean Difference: 0.08	0.03 to 0.13	0.003	

Asthma Exacerbations

The effect of **Fevipirant** on reducing asthma exacerbations was most pronounced in patients with higher baseline eosinophil counts and at higher doses.

Patient Population	Fevipirant Dose	Risk Ratio (RR) vs. Placebo	Confidence Interval (95%)	p-value	Citation
High Eosinophil Count	450mg daily	0.77	0.61 to 0.97	Not Specified	
Overall Population	150mg daily	0.86	0.69 to 1.08	Not Specified	
Patients with at least one exacerbation	Not specified	0.86	0.77 to 0.97	0.01	

Despite these statistically significant findings, it is important to note that for many of the outcomes, the magnitude of the effect did not reach the minimal clinically important difference

(MCID), raising questions about the clinical relevance of these benefits. Furthermore, large Phase III clinical trials (LUSTER-1 and LUSTER-2) did not find a significant reduction in the annualized rate of moderate to severe asthma exacerbations with **Fevipirant** compared to placebo in the overall study population or in patients with high blood eosinophil counts. This ultimately led to the discontinuation of **Fevipirant**'s clinical development for asthma.

Safety and Tolerability

Fevipirant was generally well-tolerated in clinical trials, with no significant safety issues identified when compared with placebo.

Experimental Protocols

The clinical trials included in the meta-analyses followed rigorous, randomized, double-blind, placebo-controlled designs. A general overview of the experimental protocols is provided below.

Participant Eligibility

- **Inclusion Criteria:** Patients were typically adults and adolescents (aged 12 or 18 years and older) with a clinical diagnosis of persistent, uncontrolled asthma. Uncontrolled asthma was often defined by specific scores on the Asthma Control Questionnaire (ACQ-7 ≥ 1.25) and a history of exacerbations. Many trials specifically recruited patients with evidence of eosinophilic inflammation, such as elevated blood or sputum eosinophil counts (e.g., blood eosinophils ≥ 250 cells/ μ L or sputum eosinophils $\geq 2\%$). Participants were required to be on stable doses of standard-of-care asthma medications, such as inhaled corticosteroids (ICS) and long-acting beta-agonists (LABA).
- **Exclusion Criteria:** Common exclusion criteria included a history of life-threatening asthma, current smokers or recent ex-smokers, and other significant respiratory or systemic diseases.

Study Design and Treatment

- **Randomization:** Patients were randomly assigned to receive either **Fevipirant** at various doses (e.g., 150 mg or 450 mg once daily) or a matching placebo, in addition to their standard-of-care asthma therapy.

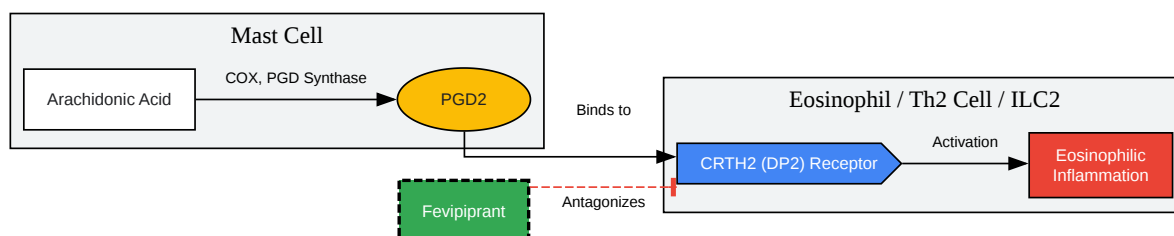
- Blinding: Both patients and investigators were blinded to the treatment allocation to minimize bias.
- Treatment Duration: The treatment period in the pivotal Phase III trials was 52 weeks.

Outcome Measures

- Primary Efficacy Endpoints: The primary outcome in many of the later-phase trials was the annualized rate of moderate to severe asthma exacerbations.
- Secondary Efficacy Endpoints: These included changes from baseline in pre- and post-bronchodilator FEV1, scores on the ACQ and AQLQ, and changes in inflammatory biomarkers such as blood and sputum eosinophil counts.
- Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

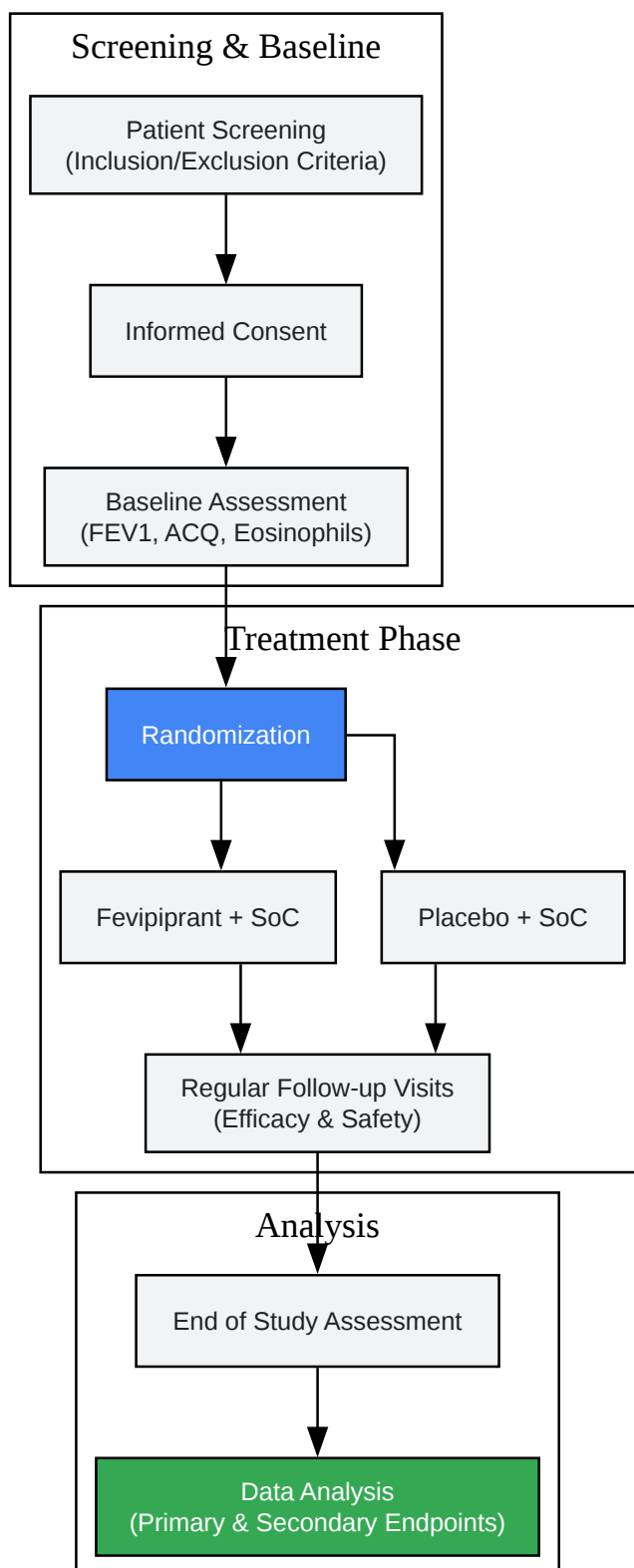
Visualizing the Science Behind Fevipiprant

To better understand the context of **Fevipiprant**'s development and evaluation, the following diagrams illustrate its mechanism of action, the typical workflow of a clinical trial, and the process of a systematic review and meta-analysis.



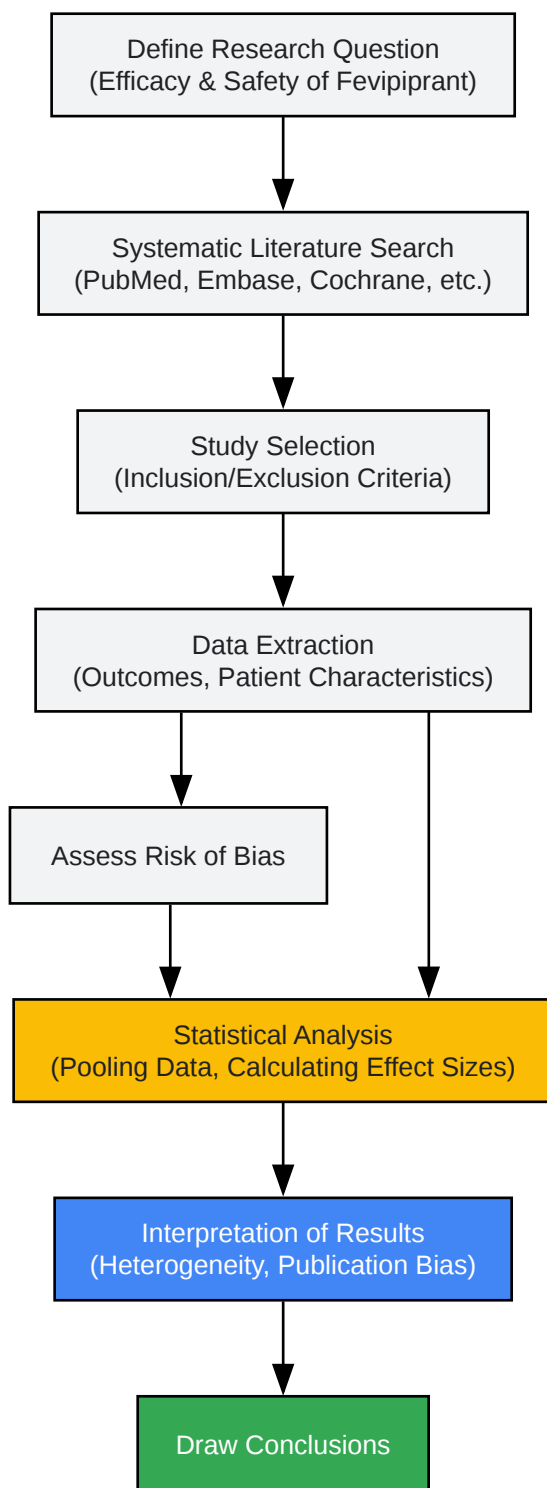
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Caption: **Fevipiprant**'s mechanism of action in the PGD2-CRTH2 signaling pathway.



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Caption: A typical experimental workflow for a **Fevipirant** clinical trial.



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Caption: The logical flow of a systematic review and meta-analysis process.

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- To cite this document: BenchChem. [Fevipiprant in Asthma Treatment: A Comparative Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672611#a-systematic-review-and-meta-analysis-of-fevipiprant-clinical-trials]

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